molecular formula C10H15N3S B1288080 (2-thiomorpholin-4-ylpyridin-4-yl)methanamine CAS No. 886851-35-0

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine

Cat. No.: B1288080
CAS No.: 886851-35-0
M. Wt: 209.31 g/mol
InChI Key: FFHDQWVSXSKWLF-UHFFFAOYSA-N
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Description

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine: is a chemical compound with the molecular formula C10H15N3S and a molecular weight of 209.32 g/mol . It is known for its versatile applications in various fields of scientific research and industry.

Scientific Research Applications

Chemistry: In chemistry, (2-thiomorpholin-4-ylpyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological targets. It is often employed in the design of inhibitors or activators of specific enzymes or receptors .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific molecular pathways is required .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers, coatings, and adhesives .

Safety and Hazards

“(2-Thiomorpholinopyrid-4-yl)methylamine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, and may be harmful if swallowed . It may also cause respiratory irritation . Safety measures should be taken when handling this compound, including wearing protective gloves and clothing, and ensuring good ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine typically involves the reaction of thiomorpholine with pyridine derivatives under controlled conditions. The reaction is carried out in the presence of suitable catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high efficiency and cost-effectiveness. The process includes purification steps such as crystallization and distillation to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: (2-thiomorpholin-4-ylpyridin-4-yl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (2-thiomorpholin-4-ylpyridin-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

    (2-morpholin-4-ylpyridin-4-yl)methanamine: Similar structure but with an oxygen atom instead of sulfur.

    (2-piperidin-4-ylpyridin-4-yl)methanamine: Similar structure but with a piperidine ring instead of thiomorpholine.

Uniqueness: (2-thiomorpholin-4-ylpyridin-4-yl)methanamine is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2-thiomorpholin-4-ylpyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3S/c11-8-9-1-2-12-10(7-9)13-3-5-14-6-4-13/h1-2,7H,3-6,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHDQWVSXSKWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NC=CC(=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594602
Record name 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-35-0
Record name 2-(4-Thiomorpholinyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-35-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Thiomorpholin-4-yl)pyridin-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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